5-hydroxy-4H-chromen-4-one
Overview
Description
5-Hydroxy-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The molecular formula is C9H6O3, with an average mass of 162.142 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in the chromanone structure differentiates it from chromone .Chemical Reactions Analysis
The reaction mechanism involves the generation of tertiary butoxide radical initially which by oxidative single-electron transformation is converted to iodochroman-4-one . Later, hydrogen iodide is removed from iodochroman-4-one to give the desired product, i.e., 4H-chromen-4-ones .Scientific Research Applications
Synthesis Techniques and Applications
- Microwave-promoted Synthesis: 5-Hydroxy-4H-chromen-4-one has been utilized in the microwave-promoted synthesis of pyrano[3,2-c]chromen-5(4H)-ones. This process offers benefits like short reaction times, avoidance of toxic solvents and catalysts, and high yield of products (Reddy et al., 2016).
- Catalyst and Solvent-Free Synthesis: A novel method for synthesizing pyrano[3,2-c]chromen-5(4H)-ones involves using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This technique is environmentally friendly and allows for easy separation of the catalyst (Fekri et al., 2018).
- Chemically Sustainable Synthesis: A catalyst-free and room temperature synthesis method has been developed for creating diverse 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones. This approach is noted for its eco-friendliness and high atom-economy (Brahmachari & Nurjamal, 2017).
Pharmaceutical Applications
- Topoisomerase II Catalytic Inhibitor: A derivative of this compound, specifically 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, acts as a non-intercalative topo II specific catalytic inhibitor. This compound exhibits selectivity against the α-isoform with reduced toxicity (Park et al., 2019).
- Interleukin-5 Inhibitors: Novel chromen-4-one analogs have been synthesized and evaluated for their inhibitory activity against interleukin-5. These compounds showed significant inhibition, indicating potential for therapeutic applications (Boggu et al., 2017).
Spectroscopy and Electrochemistry
- Spectroscopic Analysis: Spectroscopic and quantum mechanical studies of compounds related to this compound have been conducted. This includes analysis of their interaction with graphene and potential biological activities (Al-Otaibi et al., 2020).
- Electrochemical Studies: Synthesis and electrochemical analysis of novel compounds derived from this compound, showing potential antibacterial and antioxidant activities, have been reported (Al-ayed, 2011).
Structural Analysis
- Crystallographic Study: The structure of a compound closely related to this compound, isolated from Cleom viscosa Linn, has been elucidated through crystallographic methods, revealing details of hydrogen bonding and molecular interactions (Swamy et al., 2006).
Mechanism of Action
Target of Action
Chroman-4-one, a closely related compound, is known to be a significant structural entity in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives have been shown to exhibit a variety of biological and pharmaceutical activities . The presence of the hydroxy group may influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Chroman-4-one derivatives are known to impact a wide range of pharmacological activities
Pharmacokinetics
The compound’s solubility and stability under various conditions would likely influence its bioavailability .
Result of Action
Chroman-4-one derivatives have been shown to exhibit a variety of biological and pharmaceutical activities . For instance, certain chroman-4-one derivatives have shown significant acetylcholinesterase (AChE) inhibitory potency .
Action Environment
The action, efficacy, and stability of 5-hydroxy-4H-chromen-4-one are likely influenced by environmental factors. For instance, the compound is generally stable under normal conditions but may undergo thermal decomposition under high temperature and pressure . Proper storage in a sealed container away from high temperatures and oxidizing agents is recommended to maintain the compound’s stability .
Safety and Hazards
Future Directions
Given the significant biological and pharmaceutical activities of 4-chromanone-derived compounds , more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and pave the way for further investigation in drug discovery .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
5-hydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMXMDVAKVSKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=O)C=COC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420482 | |
Record name | 5-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3952-69-0 | |
Record name | 5-Hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3952-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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